Metallo-|A-lactamase-IN-15
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Overview
Description
Metallo-|A-lactamase-IN-15 is a potent inhibitor of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. This compound is particularly significant in the fight against antibiotic resistance, as it targets metallo-β-lactamases, which are resistant to most conventional β-lactamase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metallo-|A-lactamase-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the process is achieved through careful control of parameters like temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Metallo-|A-lactamase-IN-15 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Metallo-|A-lactamase-IN-15 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of metallo-β-lactamases and develop new inhibitors.
Biology: Helps in understanding the role of metallo-β-lactamases in bacterial resistance.
Medicine: Potential therapeutic agent to combat antibiotic-resistant infections.
Industry: Utilized in the development of new antibiotics and β-lactamase inhibitors
Mechanism of Action
Metallo-|A-lactamase-IN-15 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their enzymatic activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
- Aspergillomarasmine A
- Dipicolinic acid
- Bicyclic boronates
Comparison: Metallo-|A-lactamase-IN-15 is unique in its high affinity for zinc ions and its ability to inhibit a broad spectrum of metallo-β-lactamases. Unlike some other inhibitors, it is effective against both B1 and B3 subgroups of metallo-β-lactamases .
This compound stands out due to its potent inhibitory activity and broad-spectrum efficacy, making it a valuable tool in the fight against antibiotic resistance.
Properties
Molecular Formula |
C10H11NS3 |
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Molecular Weight |
241.4 g/mol |
IUPAC Name |
[(1R,3aS)-3,3a-dihydro-1H-[1,3]thiazolo[4,3-b][1,3]benzothiazol-1-yl]methanethiol |
InChI |
InChI=1S/C10H11NS3/c12-5-9-11-7-3-1-2-4-8(7)14-10(11)6-13-9/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1 |
InChI Key |
MEJQWEINVXTSHQ-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@H]2N([C@H](S1)CS)C3=CC=CC=C3S2 |
Canonical SMILES |
C1C2N(C(S1)CS)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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